1,3-Heptadiene
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Overview
Description
1,3-Heptadiene is an organic compound with the molecular formula C7H12 . It is a conjugated diene, meaning it contains two double bonds separated by a single carbon-carbon bond. This structure imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize 1,3-heptadiene involves the dehydration of alcohols. For instance, 1,7-heptanediol can be dehydrated to form this compound under acidic conditions.
Dehydrohalogenation of Alkyl Halides: Another method is the dehydrohalogenation of alkyl halides. For example, 1,7-dibromohexane can undergo dehydrohalogenation to produce this compound.
Industrial Production Methods:
Catalytic Processes: Industrial production of this compound often involves catalytic processes, such as the use of transition metal catalysts to facilitate the formation of the conjugated diene structure.
Polymerization Reactions: this compound can also be produced as a byproduct in the polymerization of other dienes, such as 1,3-butadiene.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,3-heptadiene can undergo oxidation reactions to form various oxidized products, such as epoxides and diols.
Reduction: Reduction reactions can convert this compound into its saturated analog, heptane.
Substitution: Substitution reactions involving this compound typically result in the addition of functional groups to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids are often used in substitution reactions.
Major Products Formed:
Epoxides: Oxidation of this compound can yield epoxides, which are valuable intermediates in organic synthesis.
Diols: Further oxidation of epoxides can produce diols, which are important in the production of polymers and pharmaceuticals.
Heptane: Reduction of this compound results in heptane, a hydrocarbon used as a solvent and fuel.
Scientific Research Applications
Chemistry: 1,3-heptadiene is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in the study of biological systems, such as the investigation of enzyme-catalyzed reactions involving conjugated dienes.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of polymers, resins, and other materials that benefit from its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interactions: 1,3-heptadiene can interact with enzymes, influencing their activity and the biochemical pathways they regulate.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses and functions.
Mechanistic Details:
Oxidation Mechanism: The oxidation of this compound involves the addition of oxygen atoms to the double bonds, forming epoxides and diols.
Reduction Mechanism: Reduction involves the addition of hydrogen atoms to the double bonds, resulting in the formation of heptane.
Substitution Mechanism: Substitution reactions typically proceed through the addition of halogens or other substituents to the double bonds.
Comparison with Similar Compounds
1,3-Butadiene: Another conjugated diene with two double bonds, used extensively in the production of synthetic rubbers and plastics.
Isoprene: A diene with a similar structure, used in the manufacture of synthetic rubbers.
1,3-Pentadiene: A shorter conjugated diene, used in organic synthesis and polymer production.
Uniqueness:
1,3-Heptadiene: is unique due to its seven-carbon chain, which provides different physical and chemical properties compared to shorter dienes like 1,3-butadiene and 1,3-pentadiene.
Properties
CAS No. |
2384-92-1 |
---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(3E)-hepta-1,3-diene |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H,1,4,6H2,2H3/b7-5+ |
InChI Key |
OGQVROWWFUXRST-FNORWQNLSA-N |
Isomeric SMILES |
CCC/C=C/C=C |
Canonical SMILES |
CCCC=CC=C |
Origin of Product |
United States |
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